The Chemical Architecture and Synthetic Utility of (2,5-Dioxoimidazolidin-4-yl)acetyl Chloride
The Chemical Architecture and Synthetic Utility of (2,5-Dioxoimidazolidin-4-yl)acetyl Chloride
Executive Summary
(2,5-Dioxoimidazolidin-4-yl)acetyl chloride (CAS: 51876-11-0) is a highly reactive, bifunctional electrophile that serves as a cornerstone in modern medicinal chemistry and drug discovery[1]. Featuring a rigid, hydrogen-bond-donating hydantoin (imidazolidine-2,4-dione) core tethered to an acyl chloride moiety, this scaffold enables the rapid generation of diverse peptidomimetics and heterocyclic libraries. This technical guide details the physicochemical properties, mechanistic reactivity, and validated experimental workflows for utilizing this building block in the synthesis of novel therapeutics, including antimycobacterial and anticancer agents[2][3].
Molecular Architecture & Physicochemical Profile
The structural uniqueness of (2,5-dioxoimidazolidin-4-yl)acetyl chloride lies in its combination of the stable, pharmacologically privileged hydantoin ring with a highly labile acyl chloride linker. The hydantoin core provides critical hydrogen-bonding interactions (two hydrogen bond donors and two acceptors) essential for target protein binding, while the acyl chloride allows for modular, high-efficiency bioconjugation[4][5].
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-(2,5-dioxoimidazolidin-4-yl)acetyl chloride |
| CAS Number | 51876-11-0 |
| Molecular Formula | C5H5ClN2O3 |
| Molecular Weight | 176.56 g/mol |
| Polar Surface Area (PSA) | 82.25 Ų |
| Physical State | Solid (Standard conditions) |
(Data aggregated from verified chemical databases[1][6])
Mechanistic Reactivity: The Acyl Chloride Advantage
In synthetic workflows, coupling the parent acid—(2,5-dioxoimidazolidin-4-yl)acetic acid—directly to amines using standard peptide coupling reagents (e.g., EDC, HATU) frequently results in suboptimal yields. This is primarily due to the steric hindrance and electronic deactivation induced by the adjacent hydantoin ring.
By converting the carboxylic acid to an acyl chloride, the electrophilicity of the carbonyl carbon is maximized. The highly polarized C-Cl bond lowers the activation energy required for nucleophilic acyl substitution, enabling rapid, high-yielding conjugation even with sterically hindered or weakly nucleophilic substrates such as primary sulfonamides[2].
Regioselectivity Considerations: When utilizing this scaffold, scientists must account for potential regioselectivity issues. While the alkylation of hydantoins typically yields 3-substituted products, reactions involving the highly reactive acyl chloride can exhibit inverse regioselectivity under certain basic conditions, occasionally leading to N1-substituted isomers[3]. This necessitates strict temperature control and the strategic selection of non-nucleophilic bases during coupling.
Experimental Workflows: Synthesis & Bioconjugation
The following protocols have been optimized for high-fidelity synthesis and self-validation, minimizing side reactions such as ketene formation or auto-acylation.
Protocol A: Synthesis of the Acyl Chloride Precursor
Objective: Convert (2,5-dioxoimidazolidin-4-yl)acetic acid to its corresponding acyl chloride.
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Reagent Preparation: Suspend 1.0 equivalent of the parent acid in anhydrous toluene under an inert argon atmosphere. Causality: Toluene is chosen over dichloromethane (DCM) to allow for a higher reflux temperature, which accelerates the chlorination of this specific sterically demanding substrate.
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Catalysis: Add a catalytic amount (0.05 eq) of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack intermediate, a highly electrophilic species that significantly lowers the activation barrier for the conversion of the carboxylic acid to the acyl chloride.
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Chlorination: Add 3.0 equivalents of thionyl chloride (SOCl₂) dropwise. Causality: SOCl₂ is preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed, driving the reaction to completion via Le Chatelier’s principle.
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Isolation: Reflux the mixture for 3 hours. Monitor via FT-IR (observing the shift of the carbonyl stretch from ~1710 cm⁻¹ to ~1800 cm⁻¹). Remove volatiles in vacuo to yield the crude acyl chloride, which must be used immediately to prevent atmospheric hydrolysis.
Protocol B: Amide Coupling with Nucleophiles
Objective: Conjugate the acyl chloride to a primary/secondary amine or sulfonamide to generate a target API[2][3].
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Preparation: Dissolve 1.1 equivalents of the target amine/sulfonamide in anhydrous 1,4-dioxane.
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Base Addition: Add 2.0 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic attack. Without this base, the HCl would protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction[3].
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Coupling: Cool the reaction vessel to 0°C. Add the freshly prepared (2,5-dioxoimidazolidin-4-yl)acetyl chloride dropwise. Causality: Maintaining a temperature of 0°C suppresses competing side reactions, specifically the undesired N-acylation of the hydantoin ring's secondary amines.
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Workup: Allow the reaction to warm to room temperature and stir overnight. Quench with cold water, extract with ethyl acetate, and purify the organic layer via flash chromatography to isolate the final hydantoin-amide conjugate.
Fig 1. Synthetic workflow for hydantoin-amide conjugates via the acyl chloride intermediate.
Applications in Drug Discovery
The (2,5-dioxoimidazolidin-4-yl)acetyl chloride scaffold is highly valued in the development of targeted therapeutics due to the biological ubiquity of the hydantoin pharmacophore[7].
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Antimycobacterial Agents: Hydantoin derivatives synthesized via this acyl chloride linker have been identified as potent inhibitors of DprE1, an essential enzyme for cell wall biosynthesis in Mycobacterium tuberculosis. The modularity of the acyl chloride allows medicinal chemists to rapidly append various lipophilic groups to optimize the kinetic aqueous solubility and chrom log D of the lead compounds[3].
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Anticancer & Anticonvulsant Agents: Recent studies have utilized the chloroacetyl chloride linker to synthesize novel hydantoin-sulfonamide conjugates. These compounds have been evaluated via MTT assays against MCF-7 (breast) and A549 (lung) cancer cell lines, demonstrating moderate to high inhibition of cell viability by targeting the PI3Kα enzyme[2].
Fig 2. Drug discovery screening cascade utilizing the hydantoin acyl chloride scaffold.
Conclusion
The strategic utilization of (2,5-dioxoimidazolidin-4-yl)acetyl chloride bypasses the inherent steric and electronic limitations of direct hydantoin-acid peptide coupling. By understanding the mechanistic causality of its reactivity—specifically the necessity of strict temperature control and base selection to mitigate inverse regioselectivity—researchers can reliably leverage this building block to construct high-value, structurally diverse therapeutic libraries.
References
-
Identification and Profiling of Hydantoins—A Novel Class of Potent Antimycobacterial DprE1 Inhibitors , Journal of Medicinal Chemistry - ACS Publications. 3
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Novel hydantoin derivatives: Synthesis and biological activity evaluation , ResearchGate. 2
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51876-11-0 HYDANTOIN-5-ACETYL CHLORIDE, 95 - Dictionnaire , GuideChem. 1
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Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold , Chemical Reviews - ACS Publications. 4
-
乙内酰脲-8-乙酸氯 CAS#51876-11-0 | CAS物质库 , CIRS Group. 6
-
Hydantoin , Wikipedia. 7
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Turn-Mimic Hydantoin-Based Loops Constructed by a Sequential Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 乙内酰脲-8-乙酸氯 CAS#51876-11-0 | CAS物质库 | 化规通 [hgt.cirs-group.com]
- 7. Hydantoin - Wikipedia [en.wikipedia.org]
